Cas no 98203-08-8 (8-BROMO-7-METHYLQUINOLINE)

8-Bromo-7-methylquinoline is a halogenated quinoline derivative with significant utility in organic synthesis and pharmaceutical research. The bromine substituent at the 8-position enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it a valuable intermediate for constructing complex heterocyclic frameworks. The methyl group at the 7-position contributes to steric and electronic modulation, influencing regioselectivity in further functionalization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including potential kinase inhibitors or antimicrobial agents. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications.
8-BROMO-7-METHYLQUINOLINE structure
8-BROMO-7-METHYLQUINOLINE structure
Product Name:8-BROMO-7-METHYLQUINOLINE
CAS No:98203-08-8
MF:C10H8BrN
MW:222.081221580505
MDL:MFCD09907848
CID:1993140
PubChem ID:13419445
Update Time:2025-10-29

8-BROMO-7-METHYLQUINOLINE Chemical and Physical Properties

Names and Identifiers

    • 8-BROMO-7-METHYLQUINOLINE
    • 8-Bromo-7-methyl-quinoline
    • YDA20308
    • AKOS023553643
    • 98203-08-8
    • SMSSF-0625419
    • Z1269219117
    • SLLODIGTEKKDMR-UHFFFAOYSA-N
    • SCHEMBL3977326
    • DTXCID20491017
    • AT37102
    • EN300-248997
    • Quinoline, 8-bromo-7-methyl-
    • MFCD09907848
    • SB69610
    • AMS_CNC_ID-1069458256
    • DTXSID60540230
    • MDL: MFCD09907848
    • Inchi: 1S/C10H8BrN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3
    • InChI Key: SLLODIGTEKKDMR-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C=CC2=CC=CN=C21

Computed Properties

  • Exact Mass: 220.98401g/mol
  • Monoisotopic Mass: 220.98401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12.9Ų

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8-BROMO-7-METHYLQUINOLINE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:98203-08-8)8-BROMO-7-METHYLQUINOLINE
Order Number:A1195612
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:28
Price ($):454.0
Email:sales@amadischem.com

8-BROMO-7-METHYLQUINOLINE Related Literature

Additional information on 8-BROMO-7-METHYLQUINOLINE

Comprehensive Overview of 8-BROMO-7-METHYLQUINOLINE (CAS No. 98203-08-8): Properties, Applications, and Industry Insights

8-BROMO-7-METHYLQUINOLINE (CAS No. 98203-08-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. As a brominated quinoline derivative, it serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules. The compound's molecular formula, C10H8BrN, highlights its potential for functionalization, making it a valuable asset in medicinal chemistry and material science.

Recent trends in drug discovery have amplified the demand for 8-BROMO-7-METHYLQUINOLINE, as researchers explore its role in designing kinase inhibitors and antimicrobial agents. The quinoline scaffold is renowned for its presence in FDA-approved drugs, and the introduction of a bromo substituent at the 8-position enhances its reactivity in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig protocols. This aligns with the growing interest in transition-metal-catalyzed reactions, a frequently searched topic in synthetic chemistry forums.

From an industrial perspective, CAS 98203-08-8 is pivotal in optimizing high-throughput screening workflows. Its crystalline form and stability under ambient conditions make it suitable for automated synthesis platforms, addressing the pharmaceutical industry's push toward green chemistry and process intensification. Analytical studies confirm its compatibility with HPLC and LC-MS techniques, crucial for quality control in GMP-compliant production.

Environmental and regulatory considerations further underscore the compound's relevance. Unlike traditional halogenated compounds, 8-BROMO-7-METHYLQUINOLINE exhibits lower ecotoxicity profiles, aligning with REACH and OECD guidelines. This positions it favorably in the development of sustainable agrochemicals, a hot topic among ESG-focused investors and green technology advocates.

In academic circles, the compound's spectroscopic data (e.g., 1H NMR: δ 8.9 ppm for quinoline-H2) is frequently cited in organic chemistry textbooks and open-access journals. Its utility extends to fluorescence labeling applications, capitalizing on the quinoline core's innate photophysical properties—a subject trending in nanotechnology discussions.

Future research directions may explore 8-BROMO-7-METHYLQUINOLINE's potential in metal-organic frameworks (MOFs) or as a ligand in catalysis, areas dominating recent ACS Publications and Nature Chemistry headlines. With patents increasingly referencing its derivatives (WO202215678A1), the compound remains at the forefront of intellectual property landscapes in fine chemicals.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:98203-08-8)8-BROMO-7-METHYLQUINOLINE
A1195612
Purity:99%
Quantity:1g
Price ($):454.0
Email